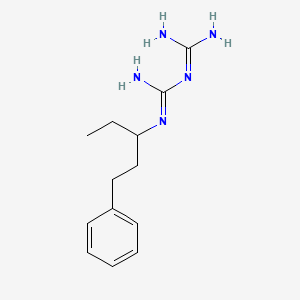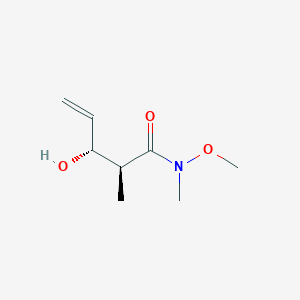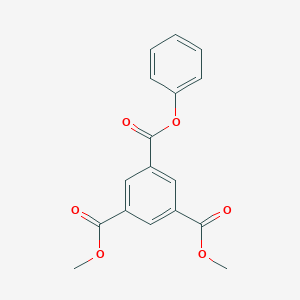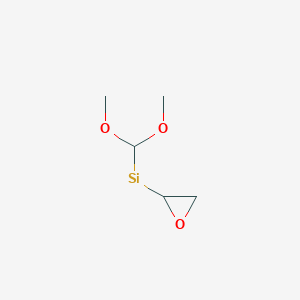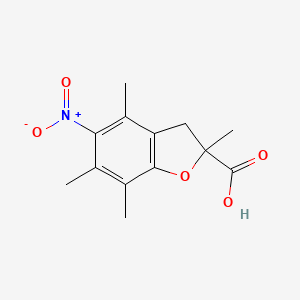
2,4,6,7-Tetramethyl-5-nitro-2,3-dihydro-1-benzofuran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6,7-Tetramethyl-5-nitro-2,3-dihydro-1-benzofuran-2-carboxylic acid is a complex organic compound belonging to the benzofuran family. . This compound, with its unique structural features, has garnered interest for its potential therapeutic and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6,7-Tetramethyl-5-nitro-2,3-dihydro-1-benzofuran-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions, followed by nitration and carboxylation reactions . The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of microwave-assisted synthesis (MWI) has been explored to enhance reaction rates and yields . Additionally, the development of green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, is being investigated to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6,7-Tetramethyl-5-nitro-2,3-dihydro-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding quinones.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Amino derivatives: Formed by the reduction of the nitro group.
Quinones: Formed by the oxidation of the benzofuran ring.
Substituted benzofurans: Formed by electrophilic substitution reactions.
Applications De Recherche Scientifique
2,4,6,7-Tetramethyl-5-nitro-2,3-dihydro-1-benzofuran-2-carboxylic acid has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2,4,6,7-Tetramethyl-5-nitro-2,3-dihydro-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the benzofuran ring can intercalate with DNA, inhibiting DNA replication and transcription . These interactions contribute to the compound’s antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Benzofuran: The parent compound with a simpler structure.
2,3-Dihydrobenzofuran: Lacks the nitro and carboxylic acid groups.
5-Nitrobenzofuran: Contains a nitro group but lacks the carboxylic acid and additional methyl groups.
Uniqueness: 2,4,6,7-Tetramethyl-5-nitro-2,3-dihydro-1-benzofuran-2-carboxylic acid is unique due to the presence of multiple methyl groups, a nitro group, and a carboxylic acid group. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
784163-71-9 |
|---|---|
Formule moléculaire |
C13H15NO5 |
Poids moléculaire |
265.26 g/mol |
Nom IUPAC |
2,4,6,7-tetramethyl-5-nitro-3H-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C13H15NO5/c1-6-7(2)11-9(8(3)10(6)14(17)18)5-13(4,19-11)12(15)16/h5H2,1-4H3,(H,15,16) |
Clé InChI |
TUIZHFANINUNKO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(CC(O2)(C)C(=O)O)C(=C1[N+](=O)[O-])C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


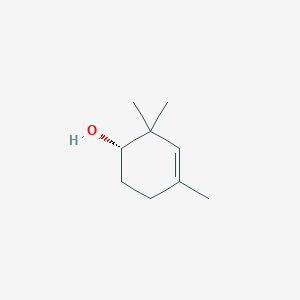
![N'-[5-(4-Bromobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B14221835.png)
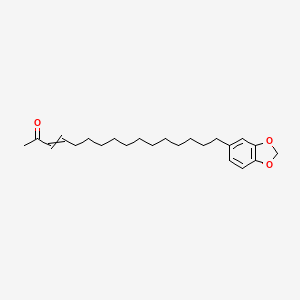
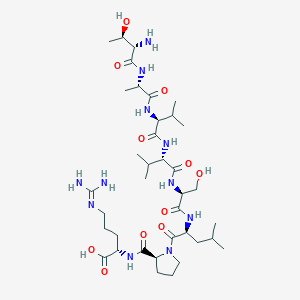
![9,10-Anthracenedione, 1,8-bis[(2-methylpropyl)amino]-](/img/structure/B14221844.png)
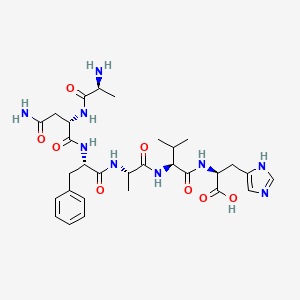
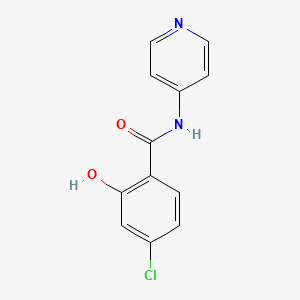
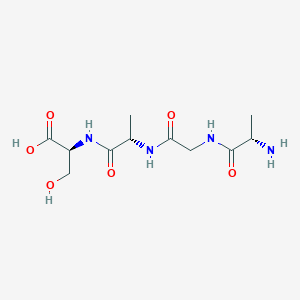
![1-[(1S)-2-hydroxy-1-phenylethyl]-3-phenylthiourea](/img/structure/B14221872.png)
![2-({4-[3-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B14221883.png)
